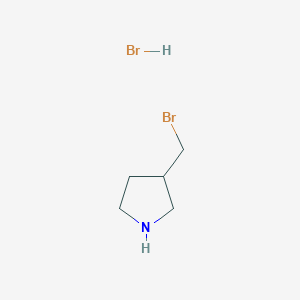

![molecular formula C15H19NO4S B2989625 Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate CAS No. 1514892-49-9](/img/structure/B2989625.png)

Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate” is a derivative of 7-Azabicyclo[4.1.0]heptane . The 7-Azabicyclo[4.1.0]heptane has a molecular formula of C6H11N and a molecular weight of 97.16 g/mol .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.1]heptanes, which are similar to the compound , has been studied . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The core was incorporated into the structure of the antihistamine drug Rupatadine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Resolution of Constrained Proline Derivatives

The enantiomers of a heavily constrained proline derivative have been successfully obtained through the resolution of the racemic mixture using chiral high-performance liquid chromatography. This method demonstrates the efficiency of chromatographic resolution techniques for preparing enantiomers of a wide variety of proline–α-amino acid chimeras with a 7-azanorbornane skeleton (Gil, Buñuel, & Cativiela, 2005).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions, showcasing the potential of asymmetric synthesis in producing bicyclic amino acid derivatives with high diastereoselectivity and yields (Waldmann & Braun, 1991).

Kinetic Resolution and Chemoenzymatic Synthesis

The kinetic resolution of racemic heterocyclic amines via acylation has shown high efficiency, particularly in resolving racemic mixtures of aromatic amines. This technique contributes to the preparation of enantiomerically pure compounds, which is crucial in pharmaceutical research (Gruzdev, Vakarov, Levit, & Krasnov, 2013). Furthermore, chemoenzymatic synthesis using multicomponent reactions and kinetic resolution with immobilized enzymes has facilitated the efficient resolution of racemic compounds, leading to the discovery of compounds with significant binding affinity at dopamine receptors (Reinart-Okugbeni et al., 2012).

Zukünftige Richtungen

The future directions for research on “Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate” and similar compounds could involve further exploration of their synthesis and potential applications. For example, the incorporation of the 3-azabicyclo[3.1.1]heptane core into the structure of the antihistamine drug Rupatadine led to a dramatic improvement in physicochemical properties , suggesting potential for further exploration in drug development.

Eigenschaften

IUPAC Name |

methyl (1R,6S,7R)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-10-3-5-11(6-4-10)21(18,19)16-8-7-12-13(9-16)14(12)15(17)20-2/h3-6,12-14H,7-9H2,1-2H3/t12-,13+,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIXOOURIXFGMQ-BFHYXJOUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C2)C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H](C2)[C@@H]3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

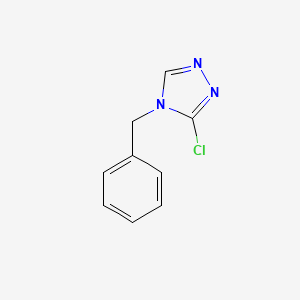

![Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B2989542.png)

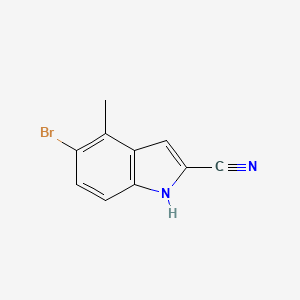

![(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2989544.png)

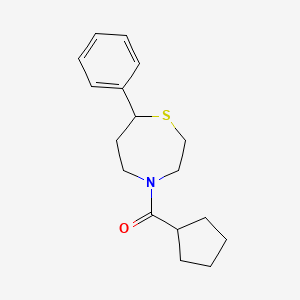

![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)

![N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2989549.png)

![7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2989554.png)

![Tert-butyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![(Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide](/img/structure/B2989557.png)

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)

![3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989562.png)